N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride
Overview
Description
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, an aminoethyl group, and a methoxyacetamide moiety
Scientific Research Applications
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazine and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Attachment of the Methoxyacetamide Moiety: The methoxyacetamide group is attached through an amidation reaction, where a methoxyacetic acid derivative reacts with the amino group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aminoethyl and methoxyacetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenated derivatives, amines, under reflux or room temperature conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Dimethylamino)ethyl]-2-methoxy-acetamide dihydrochloride
- N-[2-(Hydroxyethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride
- N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-ethoxy-acetamide dihydrochloride
Uniqueness
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-[2-(2-aminoethyl)pyrazol-3-yl]-2-methoxyacetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.2ClH/c1-14-6-8(13)11-7-2-4-10-12(7)5-3-9;;/h2,4H,3,5-6,9H2,1H3,(H,11,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRBMVRRMASMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=NN1CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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